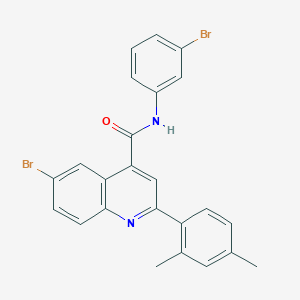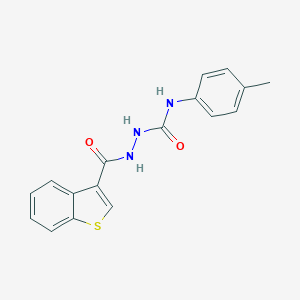![molecular formula C19H17BrN6O5 B445634 5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE](/img/structure/B445634.png)
5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromine atom, a nitro group, and a pyrazole ring, which contribute to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.
Introduction of the nitro group: Nitration of the pyrazole ring using a mixture of concentrated nitric and sulfuric acids.
Coupling reactions: The final step involves coupling the brominated nitro-pyrazole with a furan derivative through a hydrazone formation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The bromine atom can be replaced by hydrogen or other substituents through reduction reactions.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under mild conditions.
Major Products
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic substitution of the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit enzyme activity in bacteria.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific molecular pathways.
Industry: Utilized as a stabilizer and preservative in various formulations.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of enzyme activity. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with essential protein thiols. This results in the inhibition of microbial growth and potential anticancer effects by disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-5-nitro-1,3-dioxane: Shares the bromine and nitro functionalities but differs in the core structure.
5-bromo-2-nitropyridine: Similar in having bromine and nitro groups but with a pyridine ring instead of a pyrazole ring.
Uniqueness
5-BROMO-N~2~-[4-(1-{(E)-2-[(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, nitro group, and bromine atom, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H17BrN6O5 |
|---|---|
Molekulargewicht |
489.3g/mol |
IUPAC-Name |
N-[(E)-1-[4-[(5-bromofuran-2-carbonyl)amino]phenyl]ethylideneamino]-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17BrN6O5/c1-10(22-23-19(28)17-16(26(29)30)11(2)24-25(17)3)12-4-6-13(7-5-12)21-18(27)14-8-9-15(20)31-14/h4-9H,1-3H3,(H,21,27)(H,23,28)/b22-10+ |
InChI-Schlüssel |
GWLCIJODMXYMAG-LSHDLFTRSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C |
Isomerische SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C |
Kanonische SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B445552.png)
![Propyl 4-(2-chlorophenyl)-2-[(3-{3-nitrophenyl}acryloyl)amino]-3-thiophenecarboxylate](/img/structure/B445553.png)



![Propyl 2-[(anilinocarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B445559.png)
![N-{4-[N-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B445560.png)
![Isopropyl 4-(4-sec-butylphenyl)-2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B445561.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B445562.png)

![Ethyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B445566.png)
![2,2-dibromo-1-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B445570.png)


